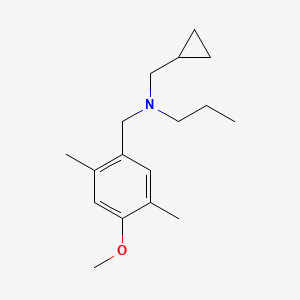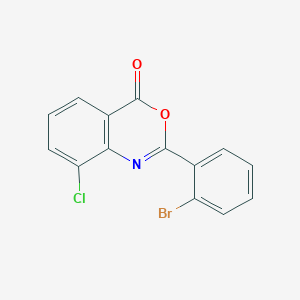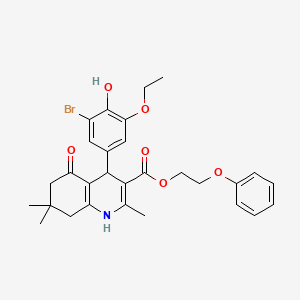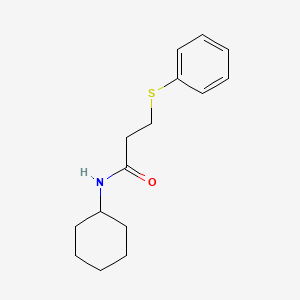
(cyclopropylmethyl)(4-methoxy-2,5-dimethylbenzyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropylmethyl(4-methoxy-2,5-dimethylbenzyl)propylamine, commonly known as CPMDP, is a chemical compound that belongs to the class of psychoactive substances. CPMDP has gained significant attention from researchers due to its potential applications in the field of neuroscience.
作用机制
The exact mechanism of action of CPMDP is not fully understood. However, it is believed to act as a selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which is thought to underlie the antidepressant and anxiolytic effects of CPMDP.
Biochemical and Physiological Effects:
CPMDP has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and noradrenaline systems. It has been reported to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. CPMDP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the stress response. This suggests that CPMDP may have potential applications in the treatment of stress-related disorders such as depression and anxiety.
实验室实验的优点和局限性
CPMDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various behavioral and biochemical assays. However, CPMDP also has some limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. Furthermore, the long-term effects of CPMDP on the brain and behavior are not well characterized, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on CPMDP. One potential avenue is to investigate its potential applications in the treatment of stress-related disorders such as depression and anxiety. Another direction is to study the long-term effects of CPMDP on the brain and behavior, including its potential for abuse and addiction. Finally, more research is needed to fully understand the mechanism of action of CPMDP and its effects on various neurotransmitter systems in the brain.
合成方法
CPMDP can be synthesized by the reaction of cyclopropylmethylamine with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
CPMDP has been studied extensively for its potential applications in the field of neuroscience. It has been reported to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. CPMDP has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
属性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-8-18(11-15-6-7-15)12-16-9-14(3)17(19-4)10-13(16)2/h9-10,15H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAAMYNMFYHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)
![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)

![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)